![molecular formula C17H21FN2O B3949356 N-1-adamantyl-N'-(4-fluorophenyl)urea](/img/structure/B3949356.png)
N-1-adamantyl-N'-(4-fluorophenyl)urea
Overview
Description
N-1-adamantyl-N'-(4-fluorophenyl)urea, also known as AFAU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AFAU is a derivative of the adamantyl urea family, which has been shown to possess a wide range of biological activities.
Scientific Research Applications
N-1-adamantyl-N'-(4-fluorophenyl)urea has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. In neurology, this compound has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, this compound has been studied for its potential to modulate the immune system and has been shown to suppress the production of inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N'-(4-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of several signaling pathways. This compound has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. This compound has also been shown to inhibit the activity of the protein kinase C isoforms, which are involved in cell signaling and regulation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In the immune system, this compound has been shown to suppress the production of inflammatory cytokines and modulate the activity of immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-1-adamantyl-N'-(4-fluorophenyl)urea in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be used at low concentrations. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the study of N-1-adamantyl-N'-(4-fluorophenyl)urea. One direction is to further investigate its potential applications in cancer research, neurology, and immunology. Another direction is to explore the mechanism of action of this compound and identify its molecular targets. Additionally, there is a need to develop more efficient synthesis methods for this compound and improve its solubility profile to facilitate its use in in vivo studies.
properties
IUPAC Name |
1-(1-adamantyl)-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O/c18-14-1-3-15(4-2-14)19-16(21)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOWWAYPUANUPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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